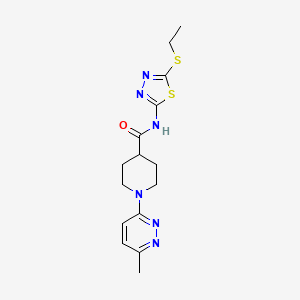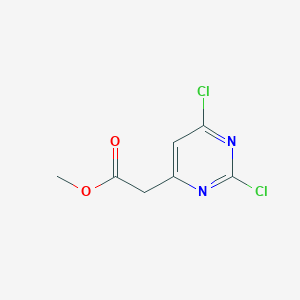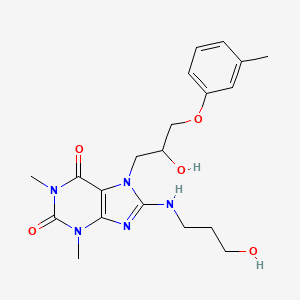
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: is a synthesized organic molecule known for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. Its distinct framework, comprising an ethylthio-thiadiazole moiety and a methylpyridazinyl-piperidine scaffold, makes it a subject of interest for researchers exploring novel bioactive compounds.
準備方法
Synthetic routes and reaction conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multiple steps. Typically, it begins with the formation of the thiadiazole ring by reacting an appropriate thioamide with hydrazine. This intermediate undergoes further functionalization to introduce the ethylthio group. The piperidine ring is synthesized separately, often through cyclization reactions involving pyridazine precursors. Finally, these components are coupled under specific reaction conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to yield the final compound.
Industrial production methods: : On an industrial scale, the production would likely involve optimizing each synthetic step for higher yields and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes like crystallization and chromatography.
化学反応の分析
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at various functional groups within the molecule, such as the nitro or carbonyl groups, if present in derivatives.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiadiazole ring.
Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols are commonly used. Reaction conditions often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions, depending on the specific transformation.
Major products formed: : Depending on the reaction, products such as sulfoxides, sulfones, reduced amines, or various substituted derivatives are formed.
科学的研究の応用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide has shown potential in multiple research areas:
Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Its unique structural features make it a candidate for developing new materials or catalysts in industrial applications.
作用機序
The compound's mechanism of action primarily involves its ability to interact with specific molecular targets:
Molecular targets: : It can bind to enzymes or receptors, modulating their activity. For instance, it might inhibit specific kinases or bind to receptor sites influencing signal transduction pathways.
Pathways involved: : The compound's activity often involves pathways related to inflammation, cell proliferation, and apoptosis, among others.
類似化合物との比較
When compared to other compounds with similar structures, such as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide or N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide , N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide exhibits distinct pharmacological and chemical properties due to the variations in the substituent groups. These differences can affect its binding affinity, selectivity, and overall biological activity.
Similar compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-1-(3-methylpyridazin-3-yl)piperidine-4-carboxamide
This comparison highlights the uniqueness of the ethylthio and methylpyridazinyl groups in imparting specific characteristics to the compound.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS2/c1-3-23-15-20-19-14(24-15)16-13(22)11-6-8-21(9-7-11)12-5-4-10(2)17-18-12/h4-5,11H,3,6-9H2,1-2H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNLAHJIFRMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2701980.png)





![4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2701989.png)

![1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2701991.png)

![ETHYL 5'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2701993.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B2701996.png)
